While a detailed synthesis for 3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one is not explicitly provided in the provided abstracts, similar rhodanine derivatives are synthesized through a Knoevenagel condensation reaction [, ]. This reaction typically involves the condensation of a 2-thioxo-1,3-thiazolidin-4-one derivative with an appropriate aldehyde in the presence of a base catalyst.
The molecular structure of 3-benzyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one has been analyzed using X-ray crystallography []. The analysis revealed that the thiazole ring within the molecule exists in an essentially planar conformation. Additionally, the two phenyl rings connected to the thiazole ring were found to be non-coplanar with the thiazole ring, with specific dihedral angles reported [].
7.1 Anticancer ActivityAnalogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT), a related compound, have demonstrated anticancer activity in various cancer cell lines, including those resistant to paclitaxel and vinorelbine []. Notably, these analogs are not substrates for P-glycoprotein, a transmembrane protein often implicated in multidrug resistance []. This characteristic suggests their potential efficacy in treating refractory cancers overexpressing P-glycoprotein. Further research has identified thiazolidinone analogs with potent cytotoxic effects, specifically against paclitaxel- and vinorelbine-resistant cancer cells [].
7.2 Protein Kinase InhibitionResearch indicates that 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones exhibit inhibitory activity against protein kinases, particularly DYRK1A []. This inhibition has significant implications for the development of novel treatments for neurological and oncological disorders where DYRK1A plays a crucial role. For instance, (5Z) 5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) has been identified as a lead compound with nanomolar DYRK1A inhibitory activity [].
7.3 Antibacterial ActivityAnalogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. This finding highlights the potential of thiazolidinone derivatives as a source of novel antibacterial agents.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: